
(4-Bromophenyl)(mesityl)iodonium trifluoromethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Bromophenyl)(mesityl)iodonium trifluoromethanesulfonate is an organoiodine compound with the molecular formula C16H15BrF3IO3S. It is a member of the iodonium salts family, which are known for their utility in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromophenyl)(mesityl)iodonium trifluoromethanesulfonate typically involves the reaction of (4-bromophenyl)iodonium salts with mesitylene in the presence of a suitable oxidizing agent. The reaction is often carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
(4-Bromophenyl)(mesityl)iodonium trifluoromethanesulfonate undergoes various types of reactions, including:
Oxidation: It can act as an oxidizing agent in organic reactions.
Substitution: It participates in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases, nucleophiles, and other electrophiles. Typical reaction conditions involve solvents like dichloromethane or acetonitrile, and the reactions are often carried out at room temperature or slightly elevated temperatures .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in substitution reactions, the product will be a substituted aromatic compound .
Aplicaciones Científicas De Investigación
(4-Bromophenyl)(mesityl)iodonium trifluoromethanesulfonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: It can be used in the synthesis of biologically active molecules.
Industry: Used in the production of fine chemicals and materials.
Mecanismo De Acción
The mechanism of action of (4-Bromophenyl)(mesityl)iodonium trifluoromethanesulfonate involves the transfer of the iodonium group to a substrate, facilitating various organic transformations. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrate .
Comparación Con Compuestos Similares
Similar Compounds
- (4-Methylphenyl)(2,4,6-trimethylphenyl)iodonium trifluoromethanesulfonate
- Bis(4-bromophenyl)iodonium trifluoromethanesulfonate
- Phenyl(2,4,6-trimethylphenyl)iodonium trifluoromethanesulfonate
Uniqueness
(4-Bromophenyl)(mesityl)iodonium trifluoromethanesulfonate is unique due to its specific substituents, which influence its reactivity and selectivity in organic reactions. Its bromophenyl and mesityl groups provide distinct steric and electronic properties that can be advantageous in certain synthetic applications .
Propiedades
Fórmula molecular |
C16H15BrF3IO3S |
|---|---|
Peso molecular |
551.2 g/mol |
Nombre IUPAC |
(4-bromophenyl)-(2,4,6-trimethylphenyl)iodanium;trifluoromethanesulfonate |
InChI |
InChI=1S/C15H15BrI.CHF3O3S/c1-10-8-11(2)15(12(3)9-10)17-14-6-4-13(16)5-7-14;2-1(3,4)8(5,6)7/h4-9H,1-3H3;(H,5,6,7)/q+1;/p-1 |
Clave InChI |
OTMXSMDJCLTCNC-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC(=C(C(=C1)C)[I+]C2=CC=C(C=C2)Br)C.C(F)(F)(F)S(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![magnesium;5-(methylamino)-2-[[3,5,9-trimethyl-2-[1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylate](/img/structure/B15125986.png)
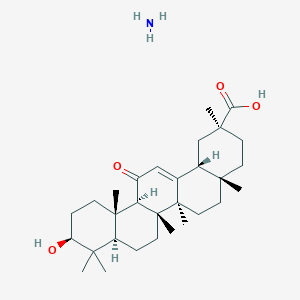
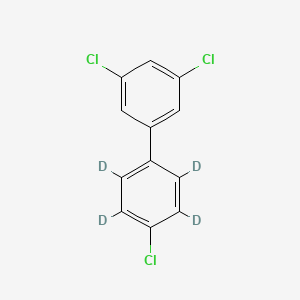
![1-(7-Methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraen-17-yl)ethanol](/img/structure/B15126004.png)
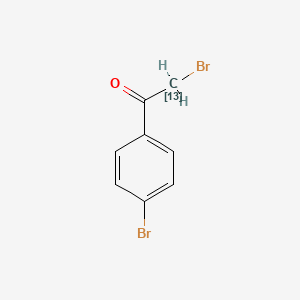
![8-[4-[3-(5-fluoro-1H-indol-3-yl)propyl]piperazin-1-yl]-2-methyl-4H-1,4-benzoxazin-3-one](/img/structure/B15126029.png)
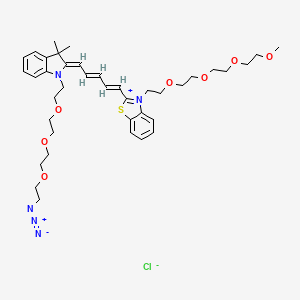
![6-Chloro-3-methyl-[1,2]oxazolo[4,5-b]pyrazine](/img/structure/B15126037.png)
![Sodium;4-[(1-methyl-17-oxo-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-8-yl)oxy]-4-oxobutanoate](/img/structure/B15126043.png)
![2-[6-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]-1,3,7-trihydroxyxanthen-9-one](/img/structure/B15126051.png)
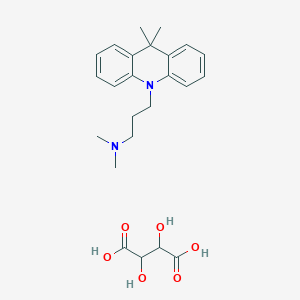
![[3-[1-[(2-amino-2-methylpropanoyl)amino]-2-phenylmethoxyethyl]-[1,2,4]triazolo[4,3-a]pyridin-5-yl]methyl N-(2-amino-2-oxoethyl)-N-methylcarbamate;hydrochloride](/img/structure/B15126069.png)
![Benzo[d][1,3]dioxole-5-carbonyl fluoride](/img/structure/B15126070.png)
